molecular formula C12H10ClN3O2 B2883023 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 672925-43-8

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2883023
CAS No.: 672925-43-8
M. Wt: 263.68
InChI Key: ZLXSNRJBZCTKHD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide (CAS 672925-43-8) is a pyridazine derivative of significant interest in pharmaceutical and agrochemical research . Its molecular formula is C12H10ClN3O2 with a molecular weight of 263.68 g/mol . The compound's structural features, including the 4-chlorophenyl and N-methylcarboxamide moieties, contribute to its potential as a versatile bioactive intermediate . Researchers value this compound for its well-defined synthesis route, which allows for high purity, making it suitable for precision studies in medicinal chemistry, particularly in the development of enzyme inhibitors and the exploration of structure-activity relationships (SAR) . The presence of both electron-withdrawing and electron-donating groups enhances its reactivity in targeted modifications, supporting diverse synthetic applications . Related pyridazinecarboxamide compounds have been investigated as inhibitors of physiologically crucial human carbonic anhydrase (hCA) isoforms, highlighting the potential of this chemical scaffold in designing isoform-selective inhibitors for pharmacological applications such as antitumor or anti-cerebral ischemia drugs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-14-12(18)11-10(17)6-7-16(15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSNRJBZCTKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex pyridazine derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Pyridazinecarboxamide Derivatives

The following table summarizes key structural and molecular differences between 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide and its analogs:

Compound Name Molecular Formula Substituents (Pyridazine Ring) Amide Nitrogen Substituent Molecular Weight Key Features
This compound (Target) C₁₂H₁₀ClN₃O₂ 4-Chlorophenyl N-methyl 263.68 g/mol Compact structure, moderate lipophilicity
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide C₁₈H₁₃Cl₂N₃O₃ 4-Methoxyphenyl 3,4-Dichlorophenyl 390.22 g/mol Increased halogenation; methoxy group enhances solubility
N-(3-Chloro-4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C₁₈H₁₄ClN₃O₂ Phenyl 3-Chloro-4-methylphenyl 339.80 g/mol Bulky substituents may hinder membrane permeability
1-(4-Ethoxyphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide C₁₉H₁₇N₃O₃ 4-Ethoxyphenyl Phenyl 335.36 g/mol Ethoxy group increases steric bulk and lipophilicity

Key Observations :

  • Compound incorporates dual chlorination (3,4-dichlorophenyl) and a methoxy group, likely improving target binding but increasing molecular weight.
  • Compound features a chloro-methylphenyl substituent, which may enhance hydrophobic interactions but reduce solubility.

Halogenated Aromatic Compounds with Cytotoxic Activity

Compound Name Core Structure IC₅₀ (MCF-7 Cells) Key Substituents Reference
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Chalcone C1) Chalcone 1,484.75 ppm 4-Chlorophenyl, p-tolyl
(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (Chalcone C2) Chalcone 37.24 ppm Extended aromatic substitution
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole GP = 68.09%* 4-Chlorophenyl, CF₃

Key Observations :

  • The 4-chlorophenyl group is a recurring motif in cytotoxic agents, as seen in chalcones (C1, C2) and triazoles .
  • Chalcone C2 (IC₅₀ = 37.24 ppm) demonstrates that extended aromatic systems (e.g., tolylphenyl) enhance activity compared to simpler analogs like C1 (IC₅₀ = 1,484.75 ppm) .
  • The triazole derivative highlights that combining 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) can improve growth inhibition (GP = 68.09% in NCI-H522 cells).

Structural and Functional Implications

Role of Halogenation

  • The 4-chlorophenyl group in the target compound likely enhances lipophilicity and π-π stacking with biological targets, similar to its role in chalcones .
  • Dual halogenation (e.g., 3,4-dichlorophenyl in ) may increase potency but could raise toxicity concerns.

Impact of Substituent Bulk

  • Methoxy and ethoxy groups () enhance solubility but may reduce blood-brain barrier penetration.

Biological Activity

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₉ClN₂O₃
  • Molecular Weight : 264.67 g/mol
  • Melting Point : 186–189 °C

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a pyridazine ring have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Strains (e.g., E. coli)Weak to Moderate

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory activities, particularly against urease and acetylcholinesterase (AChE). In a study evaluating various derivatives, several compounds exhibited IC50 values significantly lower than the reference standard thiourea, indicating potent inhibitory effects.

Enzyme IC50 Values (µM) Reference Standard (Thiourea)
Urease1.13 - 6.2821.25
Acetylcholinesterase (AChE)Not specifiedNot specified

The strong urease inhibition suggests potential applications in treating conditions like urolithiasis, where urease contributes to stone formation.

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to this compound were tested for their antibacterial efficacy. The results indicated that certain derivatives displayed significant activity against S. typhi and B. subtilis, supporting the hypothesis that structural modifications can enhance antibacterial potency .

Enzyme Inhibition Study

A comparative analysis of enzyme inhibitors revealed that several derivatives of pyridazine compounds showed promising results in inhibiting urease and AChE. The findings suggest that these compounds could be further explored for therapeutic applications in neurodegenerative diseases and infections associated with urease-producing bacteria .

Q & A

Q. What are the key structural features of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, and how do they influence its physicochemical properties?

The compound features a dihydropyridazine ring with a carboxamide group at position 3 and a 4-chlorophenyl substituent at position 1. The chlorine atom on the phenyl ring enhances electron-withdrawing effects, increasing polarity and potentially improving solubility in polar aprotic solvents. The methyl group on the carboxamide contributes to steric effects, which may influence binding interactions in biological systems. Structural analogs suggest that such substituents are critical for stability and reactivity in synthetic pathways .

Q. What synthetic methodologies are commonly employed for preparing pyridazinecarboxamide derivatives like this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2 : Introduction of the chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
  • Step 3 : Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt or carbodiimide-based reagents). Key parameters include solvent polarity (e.g., DMF or DMSO for solubility), temperature control (60–100°C), and catalysts like palladium for cross-coupling .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of:

  • HPLC/MS : To confirm molecular weight and purity (>95%).
  • NMR (¹H/¹³C) : To verify substituent positions (e.g., chlorine’s deshielding effect on aromatic protons).
  • X-ray crystallography : For definitive structural confirmation, as seen in related dihydropyridines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and resolve contradictory yield data?

Tools like density functional theory (DFT) can model reaction pathways to identify energy barriers, while machine learning algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent choice, temperature). For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to reduce trial-and-error inefficiencies . Contradictory yield data may arise from unaccounted variables (e.g., trace moisture); statistical experimental design (e.g., factorial analysis) can isolate critical factors .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyridazinecarboxamide analogs?

  • Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibition potency.
  • Molecular docking : Compare binding poses of analogs using crystallographic data from related compounds (e.g., kinase-inhibitor complexes) .

Q. How can researchers address discrepancies in reported biological activities of this compound?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound variability.
  • Meta-analysis : Cross-reference data from independent studies, prioritizing results from peer-reviewed journals over preprint repositories.
  • Mechanistic studies : Employ CRISPR-Cas9 gene editing to validate target engagement in cellular models .

Q. What advanced techniques are recommended for studying the compound’s metabolic stability and degradation pathways?

  • LC-HRMS/MS : Identify metabolites in hepatocyte incubations.
  • Isotope labeling : Track degradation products using ¹⁴C-labeled analogs.
  • Computational ADME models : Predict cytochrome P450 interactions (e.g., CYP3A4/5) to guide experimental design .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Solvent polarityDMF > DCM↑ Solubility
Temperature80–100°C↑ Reaction rate
Catalyst (Pd-based)5 mol% Pd(PPh₃)₄↑ Cross-coupling

Q. Table 2. Comparative Bioactivity of Pyridazinecarboxamide Analogs

Analog SubstituentTarget Enzyme (IC₅₀)Bioactivity TrendReference
4-ChlorophenylKinase X (50 nM)Baseline
4-FluorophenylKinase X (120 nM)↓ Potency
4-MethoxyphenylKinase X (300 nM)↓↓ Potency

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